3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride
Description
3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride is a benzoyl chloride derivative substituted with a 3,4-dichlorobenzyl ether group. Its structure combines a reactive acyl chloride moiety with a dichlorinated aromatic system, making it valuable in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals. The dichlorobenzyl group enhances electron-withdrawing effects, increasing the electrophilicity of the acyl chloride, while the ether linkage provides steric bulk .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-12-5-4-9(6-13(12)16)8-19-11-3-1-2-10(7-11)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLMHKOJMQLVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification Step
- Reactants: 4-hydroxybenzoyl chloride and 3,4-dichlorobenzyl chloride.
- Base: Pyridine or triethylamine is used to neutralize HCl and promote the nucleophilic substitution.
- Solvent: Anhydrous dichloromethane or similar aprotic solvents.
- Conditions: Reaction temperature is controlled between 0–5°C to suppress side reactions.
- Mechanism: The phenolic oxygen of 4-hydroxybenzoyl chloride attacks the electrophilic carbon of 3,4-dichlorobenzyl chloride, displacing chloride and forming the ether linkage.
Acyl Chloride Formation (If Starting from Acid)
- Reagents: Thionyl chloride (SOCl₂) or phosgene.
- Conditions: Anhydrous environment, often reflux in an inert atmosphere (N₂ or Ar).
- Purpose: Converts the carboxylic acid group into the more reactive acyl chloride, essential for further synthetic applications.
Preparation of 3,4-Dichlorobenzyl Chloride Intermediate
A key precursor, 3,4-dichlorobenzyl chloride, is prepared by controlled chlorination of 3,4-dichlorotoluene:
- Catalysts: Dibenzoyl peroxide and triethanolamine.
- Chlorination Process: Two-stage chlorination with temperature control to minimize by-products.
- Temperature: Initial chlorination at 80–100°C, followed by cooling below room temperature for the second stage.
- Chlorine Flow Rate: Maintained at 300–400 ml/min initially, then reduced to 75–100 ml/min.
- Purification: Vacuum distillation at 170–180°C under reduced pressure (-0.095 MPa).
- Yield & Purity: Yields around 90–92% with purity >99.4%.
This method ensures high purity and yield of 3,4-dichlorobenzyl chloride, critical for the subsequent ether formation step.
Reaction Conditions and Critical Parameters
| Parameter | Details | Notes |
|---|---|---|
| Solvent | Anhydrous dichloromethane, THF, DMF | Aprotic solvents prevent hydrolysis |
| Base | Pyridine, triethylamine | Neutralizes HCl, facilitates substitution |
| Temperature (Etherification) | 0–5°C | Controls side reactions and improves selectivity |
| Chlorination Temperature | 80–100°C (stage 1), <25°C (stage 2) | Controls chlorination rate and by-product formation |
| Chlorine Flow Rate | 300–400 ml/min (stage 1), 75–100 ml/min (stage 2) | Ensures controlled chlorination |
| Purification Method | Vacuum distillation (170–180°C, -0.095 MPa) | Removes impurities, isolates pure benzyl chloride |
Analytical Characterization Supporting Preparation
- ¹H NMR: Aromatic protons appear between δ 7.2–8.1 ppm; methylene protons of the –O–CH₂– group singlet at δ 4.8–5.2 ppm.
- FT-IR: Strong acyl chloride C=O stretch at ~1770 cm⁻¹; ether C–O–C stretch at ~1250 cm⁻¹; C–Cl stretches at 550–750 cm⁻¹.
- LC-MS: Molecular ion peak [M+H]⁺ at m/z ~335.97 consistent with C₁₄H₈Cl₃O₂.
These spectroscopic signatures confirm the successful synthesis and purity of the target compound.
Research Findings and Optimization
- Catalyst Selection: AlCl₃ provides higher yields (75–85%) in non-polar solvents but may cause overchlorination; FeCl₃ offers better selectivity (60–70%) in dichloromethane.
- Hydrolysis Prevention: Use of anhydrous solvents, molecular sieves, and low-temperature nucleophile addition minimizes hydrolysis of the acyl chloride.
- Reaction Monitoring: TLC, in-situ IR, and GC-MS are effective for tracking reaction progress and purity.
Summary Table of Preparation Steps
| Step | Reactants/Conditions | Outcome | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1. Chlorination of 3,4-dichlorotoluene | 3,4-dichlorotoluene, Cl₂, dibenzoyl peroxide, triethanolamine, 80–100°C (stage 1), <25°C (stage 2) | 3,4-dichlorobenzyl chloride | 90–92 | >99.4 |
| 2. Ether Formation | 4-hydroxybenzoyl chloride, 3,4-dichlorobenzyl chloride, pyridine, DCM, 0–5°C | This compound intermediate | 75–85* | >98* |
| 3. Acyl Chloride Formation | Thionyl chloride or phosgene, anhydrous conditions | Final this compound | >90* | >98* |
*Yields and purities vary depending on exact reaction conditions and scale.
Chemical Reactions Analysis
3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: It can be hydrolyzed to form the corresponding carboxylic acid and 3,4-dichlorobenzyl alcohol.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis Overview
The synthesis of 3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride typically involves several steps:
- Starting Materials : The synthesis begins with the appropriate benzoyl derivative and dichlorobenzyl alcohol.
- Reagents : Common reagents include thionyl chloride or oxalyl chloride to facilitate the formation of the acyl chloride.
- Reaction Conditions : The reaction is usually conducted under anhydrous conditions to prevent hydrolysis.
Organic Synthesis
The compound is widely utilized in organic synthesis for the preparation of various derivatives. Its ability to react with nucleophiles allows for the formation of diverse chemical entities, including:
- Amides
- Esters
- Aldehydes and Ketones
These derivatives have further applications in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a key intermediate in the development of potential therapeutic agents. Its structural characteristics suggest potential biological activities:
- Antimicrobial Activity : Halogenated compounds often exhibit enhanced antimicrobial properties due to their interaction with microbial cell membranes.
- Anticancer Properties : Related compounds have shown cytotoxic effects against various cancer cell lines, indicating potential efficacy against tumors.
Proteomics Research
The compound plays a crucial role in proteomics by acting as a derivatizing agent for proteins. Its reactive acyl chloride group can modify amino acid residues, facilitating:
- Protein Identification : Enhancing detection sensitivity in mass spectrometry.
- Functional Analysis : Allowing detailed studies of protein interactions and modifications.
Case Studies and Research Findings
Detailed Insights from Case Studies
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride involves its reactivity with nucleophiles and other chemical species . The molecular targets and pathways depend on the specific application and reaction conditions . For example, in proteomics research, it may interact with proteins and peptides to form covalent bonds, thereby facilitating the study of protein structures and functions .
Comparison with Similar Compounds
3,4-Dihydroxybenzoyl Chloride
- Formula : C₇H₅ClO₃
- Molecular Weight : 172.56 g/mol
- Key Differences: Substituted with hydroxyl groups at the 3,4-positions instead of a dichlorobenzyl ether. Lower molecular weight and higher polarity compared to the target compound, resulting in better solubility in polar solvents .
3,4-Dimethoxybenzoyl Chloride
- Formula : C₉H₉ClO₃
- Molecular Weight : 200.62 g/mol
- Key Differences :
5-Bromo-2-[(3,4-Dichlorobenzyl)oxy]benzoyl Chloride
- Formula : C₁₄H₈BrCl₃O₂ (estimated)
- Molecular Weight : ~394.25 g/mol
- Increased molecular weight and steric bulk compared to the target compound, which may influence reaction kinetics in synthesis .
2,3'-Oxy-di-benzoyl Chloride
- Formula : C₁₄H₈Cl₂O₃
- Molecular Weight : 295.12 g/mol
- Key Differences: Contains two benzoyl chloride groups linked by an ether bond, enabling dual reactivity. Higher reactivity in polymerization or step-growth reactions compared to mono-acyl chlorides like the target compound .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |
|---|---|---|---|---|
| 3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride | C₁₄H₉Cl₃O₂ | 315.5 (estimated) | 3,4-Dichlorobenzyloxy, acyl Cl | High electrophilicity, moisture-sensitive |
| 3,4-Dihydroxybenzoyl chloride | C₇H₅ClO₃ | 172.56 | 3,4-Dihydroxy, acyl Cl | Moderate reactivity, H-bonding |
| 3,4-Dimethoxybenzoyl chloride | C₉H₉ClO₃ | 200.62 | 3,4-Dimethoxy, acyl Cl | Lower electrophilicity, stable |
| 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride | C₁₄H₈BrCl₃O₂ | ~394.25 | Br, 3,4-dichlorobenzyloxy, acyl Cl | Bromine-enabled cross-coupling |
| 2,3'-Oxy-di-benzoyl chloride | C₁₄H₈Cl₂O₃ | 295.12 | Dual acyl Cl, ether linkage | Dual reactivity for polymer synthesis |
Biological Activity
3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure allows it to interact with various biological targets, influencing cellular mechanisms and exhibiting pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzoyl moiety linked to a dichlorobenzyl group via an ether linkage, which is significant for its biological activity.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor modulation. Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzoyl derivatives, including those similar to this compound. For instance:
- Inhibition Studies : Compounds structurally related to this compound have shown effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) reported for related compounds range from 0.5 to 4 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (S. aureus) | MIC (E. coli) |
|---|---|---|
| 3a | 1 µg/mL | 0.5 µg/mL |
| 9d | >256 µg/mL | 8 µg/mL |
| 9m | 0.5 µg/mL | 1 µg/mL |
These findings suggest that modifications in the benzoyl fragment can significantly enhance antimicrobial potency.
Anticancer Activity
The anticancer properties of compounds related to this compound have also been investigated. In vitro studies indicate that certain derivatives exhibit selective cytotoxicity against cancer cell lines:
- Cell Line Studies : Compounds analogous to this chlorinated benzoyl derivative have demonstrated IC50 values ranging from submicromolar to micromolar concentrations across various cancer cell lines . For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-468 (Breast Cancer) | 0.1 |
| Compound B | SK-MEL-5 (Melanoma) | 0.15 |
| Compound C | T-47D (Breast Cancer) | 0.2 |
Case Studies
- Study on AChE Inhibition : A study conducted on benzyl analogs demonstrated that modifications in the benzoyl moiety led to enhanced AChE inhibition, with some compounds achieving IC50 values as low as 0.056 µM . This suggests that structural optimization can yield potent inhibitors relevant for neurodegenerative diseases.
- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of various substituted benzoyl derivatives against resistant strains of bacteria. The results indicated that certain substitutions significantly improved efficacy, hinting at the potential application of these compounds in treating infections caused by multidrug-resistant organisms .
Q & A
Q. What are the common synthetic routes for 3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride, and what factors influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of 3,4-dichlorobenzyl chloride via chlorination of 3,4-dichlorotoluene using sulfuryl chloride and benzoyl peroxide (60% yield) .
- Step 2 : Etherification of 3-hydroxybenzoyl chloride with 3,4-dichlorobenzyl chloride under alkaline conditions.
- Key Factors : Reaction temperature, stoichiometry of chlorinating agents (e.g., PCl₅ or SOCl₂), and purification methods (e.g., fractional distillation). Single-factor optimization studies for analogous compounds show yields up to 63% when optimizing chlorination and hydrolysis steps .
Q. How is this compound characterized structurally?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm the presence of aromatic protons and the benzyloxy group. For example, in 3,5-dichlorobenzoyl chloride, -NMR peaks at δ 7.8–8.2 ppm correspond to aromatic protons . IR spectroscopy identifies the C=O stretch (~1760 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 209.46 for 3,5-dichlorobenzoyl chloride) validate molecular weight .
Q. What purification techniques are recommended for this compound?
- Methodological Answer :
- Fractional Distillation : Effective for separating acyl chlorides from byproducts (e.g., POCl₃ or SO₂) due to differences in boiling points .
- Recrystallization : Use non-polar solvents (e.g., hexane) to isolate crystalline products. Purity >99% is achievable, as demonstrated for 3,5-dichlorobenzoyl chloride .
Advanced Research Questions
Q. How can conflicting spectroscopic data between theoretical predictions and experimental results be resolved?
- Methodological Answer :
- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values. Discrepancies may arise from solvent effects or conformational dynamics.
- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions. For example, HMBC correlations can confirm the connectivity between the benzyloxy and benzoyl groups .
Q. What strategies optimize the stability of this compound under storage?
- Methodological Answer :
- Moisture Control : Store under inert atmosphere (argon) with molecular sieves, as hydrolysis by hot water degrades acyl chlorides to carboxylic acids .
- Temperature : Maintain storage at –20°C to slow decomposition. Thermal gravimetric analysis (TGA) for similar compounds shows stability up to 30°C .
Q. How do reaction conditions influence regioselectivity during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation. For example, AlCl₃ promotes electrophilic substitution at the meta position in benzoyl chloride derivatives .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance chlorination efficiency, while ethers (e.g., THF) may favor etherification .
Key Methodological Insights
- Contradiction Analysis : Conflicting chlorination yields (e.g., 60% vs. 63%) may arise from differences in starting material purity or reaction scale. Replicate single-factor experiments with controlled variables .
- Advanced Characterization : Pair X-ray crystallography with DFT to resolve ambiguous structural assignments, especially for regioisomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
